molecular formula C19H21N3O5 B2981702 (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391883-11-7

(E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No. B2981702
CAS RN: 391883-11-7
M. Wt: 371.393
InChI Key: XDBDYTQLSNMYHT-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of hydrazones and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Abu‐Hashem et al. (2020) describes the synthesis of novel compounds, including benzodifuranyl and thiazolopyrimidines, derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, suggesting their potential for developing new therapeutic agents with minimized side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant Properties

  • Karrouchi et al. (2021) explored the synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrating its potential for antioxidative properties through spectroscopic studies and molecular docking. This indicates the role of such compounds in mitigating oxidative stress, relevant to neurodegenerative diseases prevention (Karrouchi et al., 2021).

Synthesis of Novel Compounds with Potential Applications

  • The work of Albericio and Bárány (2009) on the synthesis of C-terminal peptide amides under mild conditions showcases the versatility of benzylamide derivatives in peptide synthesis. This area of research is crucial for developing new peptides with therapeutic potential, highlighting the importance of novel synthetic methods in advancing drug development (Albericio & Bárány, 2009).

Novel Antioxidant and Antiamobic Agents

  • Misra and Saxena (1976) synthesized N-substituted 2-nitro-4,5-dimethoxybenzamides and anils with the aim of discovering potent amoebicides. Although their in vitro screening did not show significant amoebicidal activity, the synthesis of such compounds contributes to the broader search for new antiparasitic drugs (Misra & Saxena, 1976).

properties

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-7-5-4-6-14(15)11-21-22-18(23)12-20-19(24)13-8-9-16(26-2)17(10-13)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBDYTQLSNMYHT-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

391883-11-7
Record name 3,4-DIMETHOXY-N-(2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.